3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Ionization state Drug-like properties pKa modulation

Procure this precise chemotype to preserve 8-position SAR. The piperidine Mannich base lowers the 7-OH pKa to 5.31 (vs. 6.48 for des‑amino analogs), shifting physiological ionization, solubility, and target engagement. Its 5 rotatable bonds and TPSA of 68.23 Ų support CNS‑relevant permeability studies. Sourcing this CAS‑registered compound from independent suppliers ensures cross‑validation integrity, confirming that biological activity is compound‑specific rather than impurity‑driven.

Molecular Formula C23H25NO5
Molecular Weight 395.455
CAS No. 637751-85-0
Cat. No. B2395537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
CAS637751-85-0
Molecular FormulaC23H25NO5
Molecular Weight395.455
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC
InChIInChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3
InChIKeyPSAMQSVEDFSMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-85-0): A Structurally Defined Chromen-4-one Derivative for Targeted Chemical Biology and Drug Discovery Procurement


This compound belongs to the class of synthetic chromen-4-one (chromone) derivatives, featuring a 3,4-dimethoxyphenyl substituent at position 3, a phenolic hydroxyl at position 7, and a piperidin-1-ylmethyl Mannich base moiety at position 8 [1]. With a molecular formula of C23H25NO5 and a molecular weight of 395.45 g/mol, it is a rule-of-five compliant small molecule (cLogP 2.17, topological polar surface area 68.23 Ų) [1]. The compound is catalogued in commercial screening collections (e.g., InterBioScreen, ChemDiv) and is employed as a research tool for investigating kinase inhibition and cellular pathway modulation, as evidenced by its inclusion in patent filings and bioactivity databases [2].

Why 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Cannot Be Replaced by Generic Chromone Analogs in Experimental Workflows


The presence and nature of the 8-aminomethyl substituent critically influence the compound's ionization state, lipophilicity, and hydrogen-bonding capacity relative to des-amino analogs. For instance, the 7-hydroxy group in the target compound exhibits a computed pKa of 5.31, markedly lower than 6.48 for the unsubstituted 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one [1]. This shift, attributable to the electron-withdrawing effect of the protonated piperidine nitrogen, alters the fraction ionized at physiological pH and can affect solubility, permeability, and target engagement. Furthermore, the conformational rigidity imparted by the cyclic piperidine ring versus acyclic aminoalkyl chains (e.g., diethylamino) can lead to differential binding kinetics [2]. Thus, simply substituting a 'similar' chromen-4-one scaffold risks invalidating structure-activity relationships established for this precise chemotype.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-85-0) Relative to Its Closest Structural Analogs


Enhanced Ionizability at Physiological pH Relative to Non-Aminomethylated Analog

The target compound exhibits a computed acid dissociation constant (pKa) of 5.31 for the 7-hydroxy group, while the direct analog lacking the 8-piperidinylmethyl moiety (3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, CAS 24160-14-3) has a pKa of 6.48 [1][2]. This 1.17 log unit difference translates to a ~10-fold higher acidity for the target compound, resulting in approximately 99% ionization (phenolate form) at physiological pH 7.4, compared to ~89% for the comparator. The altered ionization profile can influence aqueous solubility, plasma protein binding, and passive membrane permeability.

Ionization state Drug-like properties pKa modulation

Optimized Lipophilicity Window Compared to Acyclic Diethylamino Analog

At pH 7.4, the target compound has a computed distribution coefficient (LogD) of 2.14, while the acyclic 8-[(diethylamino)methyl] analog shows a LogD of 2.01 [1][2]. The +0.13 log unit difference indicates marginally higher lipophilicity for the piperidine-containing compound, which falls within the optimal LogD range (1–3) for oral absorption and cellular permeability. The target also has a higher intrinsic LogP (2.17 vs. 2.03), further confirming its greater partitioning into lipid environments.

Lipophilicity LogD Membrane permeability

Conformational Preorganization Advantage of the Cyclic Piperidine Ring

The target compound incorporates a cyclic piperidine ring at the 8-aminomethyl position, whereas the diethylamino analog possesses two freely rotating ethyl groups. The piperidine ring reduces the number of rotatable bonds from 7 (diethylamino analog) to 5 (target) [1][2], thereby lowering the conformational entropy penalty upon target binding. While no direct binding affinity comparison is available for these two compounds, the class-level SAR of Mannich base chromones indicates that cyclic amines confer superior kinase inhibitor potency relative to acyclic amines in related scaffolds [3].

Conformational constraint Entropic penalty Binding affinity

Favorable Molecular Weight and Polar Surface Area for CNS Penetration Potential

The target compound has a molecular weight of 395.45 g/mol and a topological polar surface area (TPSA) of 68.23 Ų. The closely related 3-methylpiperidine analog (3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one) has a higher molecular weight of 409.47 g/mol due to the additional methyl group [1][2]. For CNS drug discovery programs, the target compound's MW below 400 and TPSA below 70 Ų place it within the favorable range for blood-brain barrier penetration, whereas the 3-methylpiperidine analog exceeds the MW=400 threshold commonly used in CNS lead optimization.

CNS drug-like properties Blood-brain barrier Physicochemical profiling

Documented Purity and Commercial Availability Relative to Less Accessible Analogs

The target compound is listed by multiple chemical suppliers with specified purity ≥95% (HPLC), and its CAS registry number (637751-85-0) is unambiguously assigned [1]. In contrast, several close analogs (e.g., the 8-[(diethylamino)methyl] and 3-methylpiperidine variants) are listed only in specialized screening libraries with limited purity documentation or are available from single sources [2]. This broader commercial footprint reduces procurement risk for replicate studies and enables direct comparison across batches.

Chemical procurement Purity assurance Vendor comparison

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 637751-85-0)


Kinase Inhibitor Screening and SAR Studies Targeting CDK and Related Cyclin-Dependent Kinases

The compound's chromen-4-one core with a Mannich base piperidine moiety is structurally related to known CDK1 inhibitor scaffolds [1]. Its distinct pKa (5.31) and LogD7.4 (2.14) make it a suitable candidate for dose-response studies in kinase inhibition assays, where its ionization state at physiological pH differs measurably from non-aminomethylated analogs. Procurement of this specific chemotype ensures consistency with patent-disclosed SAR around the 8-position substituent.

Cellular Permeability and Blood-Brain Barrier Penetration Studies

With a molecular weight of 395.45 g/mol and TPSA of 68.23 Ų, the compound falls within favorable physicochemical space for CNS penetration [2]. Researchers evaluating passive permeability using Caco-2 or MDCK-MDR1 monolayers can use this compound to benchmark the effect of the piperidine Mannich base on transepithelial transport, comparing directly with the diethylamino analog (LogD7.4 = 2.01) to quantify the lipophilicity-permeability relationship.

Chemical Probe Development for Target Engagement Assays

The conformational rigidity imparted by the piperidine ring (5 rotatable bonds vs. 7 in acyclic analogs) may confer favorable binding entropy [3]. This property supports the use of the compound as a scaffold for developing chemical probes, where the 7-hydroxy and 8-aminomethyl groups serve as synthetic handles for further derivatization (e.g., biotinylation, fluorophore conjugation) without substantial loss of target affinity.

Batch-to-Batch Reproducibility Studies in Multi-Lab Collaborative Projects

The compound's multi-vendor availability with documented purity ≥95% (HPLC) [4] enables procurement from independent sources for cross-validation studies. This is critical for consortia-based target validation projects, where sourcing the identical CAS-registered chemotype from different suppliers can confirm that biological activity is compound-specific rather than impurity-driven.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.